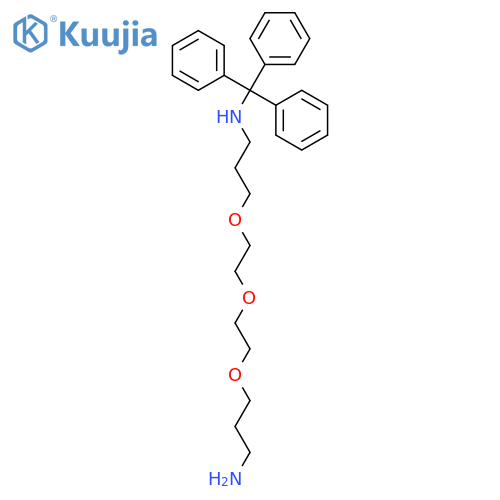Cas no 927888-44-6 (4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl-)

927888-44-6 structure
商品名:4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl-
CAS番号:927888-44-6
MF:C29H38N2O3
メガワット:462.623628139496
CID:4461075
4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl- 化学的及び物理的性質
名前と識別子
-
- 4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl-
- REF DUPL: Trt-diamino-(PEG)2-NH2
- Trt-diamino-(PEG)2-NH2
- 3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)-N-tritylpropan-1-amine
-
4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | 8.51032-1G |
927888-44-6 | ≥97%(TLC) | 1g |
¥1480.00 | 2023-09-15 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 8510320001 |
927888-44-6 | 1G |
¥1409.1 | 2022-12-07 | |||
| AN HUI ZE SHENG Technology Co., Ltd. | 8510320001-1g |
927888-44-6 | ≥97%(TLC) | 1g |
¥1479.55 | 2023-09-15 |
4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl- 関連文献
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
927888-44-6 (4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl-) 関連製品
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
